Styraxlignolide F has been shown to exhibit antibacterial and antifungal properties against various pathogens. Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as against fungal species such as Candida albicans and Aspergillus niger [, ]. These findings suggest the potential of Styraxlignolide F as a natural antimicrobial agent, warranting further investigation for its development into novel therapeutic strategies.
Styraxlignolide F has also been implicated in possessing anti-inflammatory and antioxidant properties. In vitro studies have shown its ability to suppress the production of inflammatory mediators and reactive oxygen species, suggesting its potential role in alleviating inflammatory conditions and oxidative stress-related diseases [, ]. These findings highlight the potential therapeutic applications of Styraxlignolide F in various inflammatory disorders, such as arthritis and neurodegenerative diseases.
Styraxlignolide F, with the chemical identifier 823214-06-8, is a natural lignan derived from the plant Styrax japonica. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and methoxy groups. Styraxlignolide F has garnered attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
Styraxlignolide F exhibits notable biological activities, particularly its ability to inhibit the growth of cancer cells in vitro. Research indicates that it may work synergistically with other compounds to enhance anti-cancer effects, making it a candidate for further studies in cancer therapeutics . Additionally, Styraxlignolide F has shown antioxidant properties, suggesting potential benefits in combating oxidative stress-related diseases .
The synthesis of Styraxlignolide F can be achieved through various methods. One common approach involves the extraction from natural sources like Styrax japonica, where the compound can be isolated using solvent extraction techniques followed by chromatographic methods for purification. Synthetic routes may also be developed using organic synthesis techniques that mimic the natural biosynthetic pathways of lignans.
Due to its biological activities, Styraxlignolide F has several potential applications:
Interaction studies involving Styraxlignolide F have primarily focused on its synergistic effects with other anti-cancer agents. Preliminary findings suggest that combining Styraxlignolide F with certain chemotherapeutic drugs may enhance their efficacy while potentially reducing side effects. Further research is needed to elucidate the mechanisms behind these interactions and their implications for treatment regimens.
Styraxlignolide F shares structural and functional similarities with other lignans and phenolic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Source | Biological Activity | Unique Features |
---|---|---|---|
Styraxligonolides B | Styrax japonica | Antioxidant, anti-cancer | Similar structure but different substituents |
Pinoresinol | Various plants | Antioxidant, anti-inflammatory | Simpler structure; less potent against cancer |
Sesamin | Sesame seeds | Anti-inflammatory, cholesterol-lowering | Exhibits unique metabolic pathways |
Styraxlignolide F stands out due to its specific structural characteristics and potent biological activities, particularly in cancer inhibition and antioxidant capacity.
Styraxlignolide F represents one of the most significant dibenzyl-γ-butyrolactone lignans isolated from Styrax japonica Siebold & Zuccarini, commonly known as the Japanese snowbell [1] [2] [3]. This deciduous tree belongs to the Styracaceae family and serves as the primary natural source for this bioactive compound. The isolation of styraxlignolide F was first reported through systematic phytochemical investigation of the stem bark of S. japonica, where it was identified alongside related compounds including styraxlignolides B, C, D, and E [2] [4].
The compound was characterized as a new dibenzyl-γ-butyrolactone lignan with the molecular formula C27H34O11 and molecular weight of 534.6 g/mol [1] [5]. Its chemical structure was elucidated through extensive spectroscopic analysis, including two-dimensional nuclear magnetic resonance spectroscopy, revealing the presence of a glucose moiety attached to the lignan backbone [2] [4]. The stereochemistry of styraxlignolide F was determined as (2S,3S)-2α-(3'',4''-dimethoxybenzyl)-3β-(4'-hydroxy-3'-methoxybenzyl)-γ-butyrolactone 4'-O-(β-D-glucopyranoside) [2] [4].
Within the genus Styrax, approximately 130 species of trees and shrubs exist, distributed across temperate and tropical regions of the Americas, the Mediterranean, and East and Southeast Asia [6] [7]. However, S. japonica demonstrates particular significance as a source of bioactive lignans, with styraxlignolide F being among the notable compounds contributing to the plant's pharmacological properties [8].
Styrax japonica exhibits a wide natural distribution across East Asia, representing one of the most geographically widespread species within the genus Styrax [9] [10]. The species is native to Korea, Japan, and southern China, with the largest distribution among members of the genus Styrax [9] [6]. This extensive range encompasses diverse ecological niches, from temperate lowlands to montane forests.
In Japan, S. japonica occurs naturally from Hokkaido in the north to southern regions, demonstrating remarkable adaptability to various climatic conditions within the Japanese archipelago [9] [11]. The species extends along the Ryukyu Islands and reaches as far south as the northernmost islands of the Philippines, notably bypassing Taiwan in its distribution pattern [6]. This unique distribution pattern suggests specific evolutionary adaptations and dispersal mechanisms that have shaped the current geographic range.
The Chinese distribution of S. japonica is particularly extensive, covering multiple provinces including Anhui, Fujian, Guangdong, Guangxi, Guizhou, Hainan, Hebei, Henan, Hunan, Jiangsu, Jiangxi, Shaanxi, Shandong, Shanxi, Sichuan, Yunnan, and Zhejiang [12]. This broad distribution across China indicates the species' ability to adapt to diverse environmental conditions and suggests potential variation in secondary metabolite production, including styraxlignolide F, across different populations.
The elevation range for S. japonica extends from sea level to approximately 1800 meters, with optimal growth occurring at elevations between 400-1800 meters [13] [12]. This altitudinal range encompasses various forest types and microclimatic conditions, potentially influencing the biosynthesis and accumulation of secondary metabolites. The species thrives in humid forest environments on mountain slopes, where it grows as both a large shrub and a small tree, reaching heights of 4-10 meters [12].
The accumulation of styraxlignolide F in S. japonica demonstrates distinct tissue-specific patterns, with the highest concentrations observed in the stem bark [2] [4]. This preferential accumulation in bark tissues is characteristic of many lignans and reflects the specialized metabolic functions of secondary plant tissues. The stem bark represents a crucial interface between the plant and its environment, serving multiple protective and physiological functions that necessitate the presence of bioactive compounds.
Research has demonstrated that lignan compounds, including styraxlignolide F, accumulate predominantly in the ethyl acetate-soluble fraction of the stem bark extract [2] [4]. This extraction pattern indicates that the compound is stored in a relatively lipophilic cellular environment, possibly within specialized secretory structures or cell wall components. The tissue-specific accumulation pattern suggests that styraxlignolide F biosynthesis is regulated by developmental and environmental cues that coordinate gene expression in bark tissues.
The concentration of styraxlignolide F in stem bark varies with plant age, seasonal factors, and environmental conditions [14]. Mature bark tissues generally contain higher concentrations of the compound compared to younger tissues, indicating that lignan biosynthesis increases with tissue maturation and differentiation. This age-related accumulation pattern reflects the enhanced secondary metabolite production capacity of fully differentiated bark cells.
Comparative analysis of different plant organs reveals that styraxlignolide F is primarily localized in secondary tissues rather than primary metabolic organs [15] [16]. While trace amounts may be present in leaves and other photosynthetic tissues, the stem bark remains the primary site of accumulation. This distribution pattern aligns with the defensive and structural functions of lignans in plant physiology, where they contribute to tissue protection and mechanical support.
The biosynthesis of styraxlignolide F originates from the phenylpropanoid pathway, one of the most important secondary metabolic pathways in plants [17] [18] [19]. This pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), producing cinnamic acid as the initial phenylpropanoid precursor [20]. The phenylpropanoid pathway serves as the metabolic foundation for the production of various aromatic compounds, including lignins, flavonoids, and lignans such as styraxlignolide F.
The pathway progression involves sequential enzymatic modifications of cinnamic acid through hydroxylation, methylation, and coenzyme A ligation reactions [19] [20]. Cinnamate 4-hydroxylase (C4H) catalyzes the hydroxylation of cinnamic acid to produce p-coumaric acid, which serves as a central intermediate in phenylpropanoid metabolism. This reaction represents a critical branch point that determines the flux toward different secondary metabolite classes.
The formation of caffeic acid from p-coumaric acid involves the action of p-coumarate 3-hydroxylase (C3H), introducing a second hydroxyl group to create the vicinal dihydroxyl pattern characteristic of many lignans [20] [21]. This hydroxylation step is essential for the subsequent methylation reactions that generate the methoxyl groups found in styraxlignolide F. The methylation of caffeic acid by caffeic acid O-methyltransferase (COMT) produces ferulic acid, another key intermediate in lignan biosynthesis.
The conversion of phenylpropanoid acids to their corresponding alcohols involves reduction reactions catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) [20] [21]. These enzymatic steps generate coniferyl alcohol and other monolignols that serve as the immediate precursors for lignan formation. The stereochemical configuration of these alcohols is critical for determining the final structure of styraxlignolide F.
The formation of styraxlignolide F involves specific enzyme-mediated coupling reactions that determine both the regiochemistry and stereochemistry of the final product [22] [23] [24]. The initial coupling step involves the oxidative dimerization of monolignol precursors, primarily coniferyl alcohol and related compounds, through the action of oxidoreductases such as peroxidases and laccases [24] [25].
Dirigent proteins play a crucial role in controlling the stereoselectivity of monolignol coupling reactions during lignan biosynthesis [23] [24]. These proteins do not possess catalytic activity themselves but rather guide the coupling of phenoxyl radicals generated by oxidative enzymes. The dirigent protein from Styrax species likely contributes to the formation of the specific stereochemical configuration observed in styraxlignolide F, ensuring the correct spatial arrangement of the coupled phenylpropanoid units.
The coupling mechanism involves the generation of phenoxyl radicals through one-electron oxidation of monolignol substrates by peroxidases in the presence of hydrogen peroxide [25] [26]. These radicals undergo selective coupling at specific positions to form the characteristic C-C bonds found in dibenzyl-γ-butyrolactone lignans. The regiochemical control of this coupling reaction is essential for generating the correct skeletal framework of styraxlignolide F.
Following the initial coupling, additional enzymatic modifications occur to generate the butyrolactone ring structure characteristic of styraxlignolide F [27] [26]. This process involves intramolecular cyclization reactions that may be facilitated by specific enzymes or occur spontaneously under appropriate conditions. The formation of the γ-butyrolactone ring requires precise spatial arrangement of the coupled phenylpropanoid units.
The stereochemical outcome of these coupling reactions is influenced by the specific microenvironment created by the enzyme-substrate complex [23] [24]. The dirigent proteins and associated oxidative enzymes create a chiral environment that favors the formation of specific stereoisomers, resulting in the defined stereochemistry observed in styraxlignolide F. This enzymatic control ensures reproducible biosynthesis of the active compound.
The glycosylation of lignans represents a crucial step in their biosynthesis, significantly affecting their solubility, stability, and biological activity [28] [29] [19]. In the case of styraxlignolide F, the glucose moiety is attached to the hydroxyl group of the phenolic ring, forming a β-D-glucopyranoside linkage [2] [4]. This glycosylation reaction is catalyzed by specific UDP-glycosyltransferases (UGTs) that recognize both the sugar donor and the lignan acceptor.
UDP-glycosyltransferases belonging to the GT1 family are responsible for the glycosylation of lignans in plants [28] [29]. These enzymes transfer glucose from UDP-glucose to specific hydroxyl groups on the lignan backbone, creating stable glycosidic bonds. The UGTs involved in styraxlignolide F biosynthesis demonstrate high specificity for both the sugar donor (UDP-glucose) and the acceptor molecule (the aglycone form of styraxlignolide F).
The glycosylation process serves multiple physiological functions in lignan metabolism [29] [19]. First, it increases the water solubility of the compound, facilitating its transport and storage within plant tissues. Second, glycosylation can modify the biological activity of lignans, potentially serving as a storage form that can be activated through enzymatic hydrolysis. Third, the glucose moiety may protect the compound from enzymatic degradation by phenol oxidases and other enzymes.
The timing of glycosylation during styraxlignolide F biosynthesis is carefully regulated to ensure proper compound formation [30] [31]. The glycosylation reaction typically occurs after the formation of the basic lignan skeleton but before final modifications such as additional hydroxylation or methylation steps. This sequential organization ensures that the glycosyl group does not interfere with earlier biosynthetic steps while providing the necessary modifications for compound stability and activity.
The subcellular localization of glycosyltransferases involved in styraxlignolide F biosynthesis is primarily in the cytoplasm and endoplasmic reticulum [29]. This localization allows for efficient access to UDP-glucose and coordination with other biosynthetic enzymes. The glycosylated product is then transported to appropriate cellular compartments for storage or further processing.
The biosynthesis of styraxlignolide F is subject to complex regulatory mechanisms that coordinate gene expression, enzyme activity, and metabolic flux in response to developmental and environmental cues [32] [33] [34]. Transcriptional regulation represents the primary level of control, involving specific transcription factors that recognize and bind to regulatory elements in the promoter regions of biosynthetic genes.
MYB transcription factors are among the most important regulators of phenylpropanoid metabolism, including lignan biosynthesis [32] [34]. These proteins recognize specific DNA sequences in the promoters of phenylpropanoid pathway genes and coordinate their expression in response to developmental signals and environmental stresses. The MYB family members involved in styraxlignolide F biosynthesis likely regulate the expression of key enzymes including PAL, C4H, C3H, and COMT.
Environmental factors significantly influence the biosynthesis of styraxlignolide F through various signaling pathways [32] [33]. Abiotic stresses such as drought, temperature fluctuations, and UV radiation can enhance the production of lignans as part of the plant's defense response. These stress conditions activate specific signaling cascades that ultimately lead to increased transcription of biosynthetic genes and enhanced enzyme activity.
Developmental regulation ensures that styraxlignolide F biosynthesis occurs at appropriate times and in suitable tissues [15] [16]. The expression of biosynthetic genes is coordinated with tissue differentiation and maturation, particularly in secondary tissues such as bark where the compound accumulates. This developmental control involves the integration of multiple signaling pathways that monitor cell differentiation status and metabolic requirements.
Post-translational modifications of biosynthetic enzymes provide an additional layer of regulation for styraxlignolide F production [32] [34]. Protein phosphorylation, ubiquitination, and other modifications can rapidly alter enzyme activity without requiring changes in gene expression. These modifications allow for fine-tuning of metabolic flux and rapid responses to changing environmental conditions.
microRNAs and other small regulatory RNAs contribute to the post-transcriptional control of lignan biosynthesis [32] [34]. These molecules can bind to specific mRNA sequences and regulate their stability or translation efficiency, providing an additional mechanism for controlling enzyme levels and metabolic flux. The identification of specific microRNAs involved in styraxlignolide F biosynthesis represents an active area of research.
Styraxlignolide F serves as a crucial component of the plant's defense system against various biotic and abiotic stresses [35] [36]. As a secondary metabolite, it contributes to the plant's ability to resist pathogen attack, herbivore damage, and environmental challenges. The compound's antimicrobial properties demonstrate its effectiveness against bacterial and fungal pathogens, providing protection for the vulnerable bark tissues where it accumulates .
The antimicrobial activity of styraxlignolide F extends to multiple pathogenic organisms, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species such as Candida albicans and Aspergillus niger . This broad-spectrum activity suggests that the compound functions as a general defense mechanism rather than targeting specific pathogens. The presence of styraxlignolide F in bark tissues provides continuous protection against microbial invasion through wounds or natural openings.
The antioxidant properties of styraxlignolide F contribute to cellular protection against reactive oxygen species generated during stress conditions [2] [4]. These compounds can neutralize harmful free radicals and prevent oxidative damage to cellular components. The antioxidant activity is particularly important in bark tissues, which are exposed to environmental stresses including UV radiation, temperature fluctuations, and mechanical damage.
Structural defense mechanisms are enhanced by the presence of styraxlignolide F in bark tissues. The compound contributes to the mechanical strength and integrity of cell walls, making them more resistant to pathogen penetration and herbivore damage [35] [36]. This structural reinforcement is achieved through the incorporation of lignan compounds into the cell wall matrix, where they form cross-links with other cell wall components.
The induced defense response involving styraxlignolide F is activated when plants detect potential threats through various signaling pathways [35] [36]. This response includes increased biosynthesis of the compound and its transport to sites of potential damage. The rapid accumulation of styraxlignolide F at wound sites demonstrates the plant's ability to mobilize chemical defenses in response to immediate threats.
The production and accumulation of styraxlignolide F in S. japonica is intimately linked to the plant's interactions with its environment [38] [39]. Environmental factors such as temperature, humidity, light intensity, and seasonal variations significantly influence the biosynthesis and distribution of this compound within plant tissues. These interactions reflect the adaptive strategies that plants employ to survive in dynamic and often challenging environments.
Seasonal variations in styraxlignolide F concentration have been observed in S. japonica, with higher levels typically found during periods of environmental stress [40] [18]. The compound's biosynthesis is enhanced during autumn and winter months when plants face increased oxidative stress from temperature fluctuations and reduced photosynthetic activity. This seasonal pattern suggests that styraxlignolide F functions as a protective agent during periods of environmental challenge.
Light conditions significantly affect the production of styraxlignolide F through their influence on the phenylpropanoid pathway [18] [19]. UV radiation and high light intensities can stimulate the biosynthesis of phenylpropanoid-derived compounds, including lignans. The compound's presence in bark tissues provides protection against photodamage and helps maintain cellular integrity under variable light conditions.
Temperature stress responses involve the increased production of styraxlignolide F as part of the plant's adaptation to thermal extremes [41] [42]. Both high and low temperatures can enhance lignan biosynthesis through the activation of stress-responsive signaling pathways. The compound's role in temperature adaptation is particularly important for S. japonica, which grows across a wide range of climatic conditions.
Soil conditions and nutrient availability influence the biosynthesis of styraxlignolide F through their effects on plant metabolism and stress levels [38] [39]. Plants growing in nutrient-poor or challenging soil conditions often produce higher levels of defensive compounds, including lignans. The compound's production may serve as an indicator of plant health and environmental stress levels.
Interactions with atmospheric conditions such as humidity, wind, and precipitation patterns affect the accumulation of styraxlignolide F in S. japonica [41] [42]. These environmental factors influence plant water relations, photosynthetic activity, and overall metabolic status, which in turn affect secondary metabolite production. The compound's role in maintaining cellular homeostasis under variable atmospheric conditions is crucial for plant survival.
The allelopathic potential of styraxlignolide F represents an important ecological function that influences plant community dynamics and species interactions [43] [44] [45]. Allelopathy refers to the release of chemicals by plants that affect the growth, survival, and reproduction of neighboring organisms. While direct allelopathic studies of styraxlignolide F are limited, the compound's structural similarity to known allelopathic agents suggests potential ecological significance.
Chemical release mechanisms for allelopathic compounds include leaching from plant tissues, volatilization, and decomposition of plant materials [43] [44]. In the case of styraxlignolide F, the compound may be released from bark tissues through natural exudation or following tissue damage. The water-soluble nature of the glycosylated compound facilitates its transport through soil and water systems, enabling potential allelopathic effects on neighboring plants.
Soil persistence of styraxlignolide F influences its allelopathic potential through determining the duration and intensity of its effects on other plants [43] [44]. The stability of the compound in soil environments depends on factors such as pH, temperature, microbial activity, and moisture content. Understanding these factors is crucial for predicting the ecological impact of styraxlignolide F in natural plant communities.
Target organism sensitivity varies among different plant species, with some being more susceptible to allelopathic effects than others [43] [44]. The compound may selectively inhibit the growth of certain competitors while having minimal effects on other species. This selective action could provide S. japonica with a competitive advantage in mixed plant communities.
Concentration-dependent effects are typical of allelopathic compounds, with low concentrations potentially stimulating growth while higher concentrations become inhibitory [43] [44]. The natural concentrations of styraxlignolide F released from S. japonica tissues may create zones of influence around individual plants, affecting the establishment and growth of potential competitors.
Ecological implications of styraxlignolide F's allelopathic properties extend beyond direct plant-plant interactions to include effects on soil microbial communities and ecosystem processes [44] [46]. The compound may influence soil chemistry, nutrient cycling, and the composition of beneficial microorganisms associated with plant roots. These indirect effects can have cascading consequences for entire plant communities and ecosystem functioning.